8-hydroxy-1H-quinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-hydroxy-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-1H-quinazoline-2,4-dione typically involves the cyclization of anthranilic acid derivatives with urea or its derivatives. One common method includes the reaction of methyl anthranilate with urea under acidic conditions to form the quinazoline ring . The reaction conditions often require heating and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
8-hydroxy-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The hydroxyl group at the 8-position can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline-2,4-dione derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents.
Scientific Research Applications
8-hydroxy-1H-quinazoline-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has shown that derivatives of this compound exhibit antiviral, anticancer, and antimicrobial activities
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-hydroxy-1H-quinazoline-2,4-dione involves its interaction with specific molecular targets. For instance, it can act as a metal ion chelator, binding to metal ions and inhibiting the activity of metal-dependent enzymes . This property is particularly useful in antiviral research, where the compound can inhibit viral polymerases by chelating essential metal ions required for their activity.
Comparison with Similar Compounds
Similar Compounds
Quinazoline-2,4-dione: Lacks the hydroxyl group at the 8-position but shares the core structure.
3-hydroxyquinazoline-2,4-dione: Similar structure with the hydroxyl group at the 3-position instead of the 8-position.
Quinazoline-2,4(1H,3H)-dione derivatives: Various derivatives with different substituents at the 3 and 8 positions.
Uniqueness
8-hydroxy-1H-quinazoline-2,4-dione is unique due to the presence of the hydroxyl group at the 8-position, which can significantly influence its chemical reactivity and biological activity. This functional group allows for additional hydrogen bonding interactions and can enhance the compound’s ability to interact with biological targets.
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
8-hydroxy-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C8H6N2O3/c11-5-3-1-2-4-6(5)9-8(13)10-7(4)12/h1-3,11H,(H2,9,10,12,13) |
InChI Key |
UTYMQYYMPMILHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)NC(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.